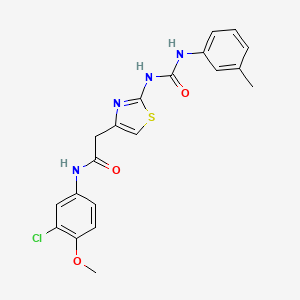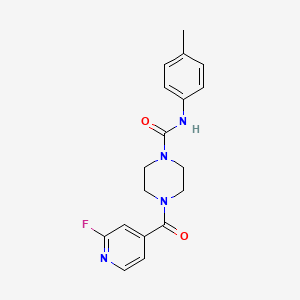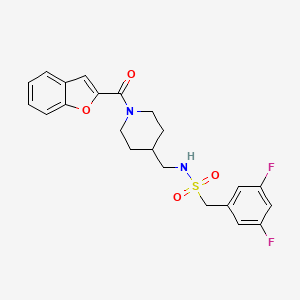azanide CAS No. 1027620-40-1](/img/structure/B2475513.png)
[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a pyridinium group, a thiophenyl group, and a dioxonaphthalene group. The pyridinium group is a derivative of pyridine with a protonated nitrogen atom, making it a positively charged ion. The thiophenyl group is a sulfur-containing aromatic compound, and the dioxonaphthalene group is a polycyclic aromatic hydrocarbon with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridinium group would impart a positive charge to the molecule, while the thiophenyl and dioxonaphthalene groups would contribute to the molecule’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyridinium group might be susceptible to reactions with nucleophiles, while the thiophenyl and dioxonaphthalene groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a charged pyridinium group might make the compound soluble in water, while the aromatic groups might contribute to its stability .科学的研究の応用
Anticancer Evaluation
1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide and related compounds have been explored for their anticancer properties. Notably, some derivatives displayed potent cytotoxic activity against various human cancer cell lines. These compounds showed low toxicity in normal human kidney cells and induced apoptosis via upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Photoactive Applications
Photoactive derivatives of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide have been synthesized. These compounds showed potential in light sensitivities and could be adsorbed onto oxidized aluminum support for various applications (Berezhnaya et al., 2011).
Antibacterial Properties
Derivatives of this compound were synthesized and evaluated for their antibacterial properties. These compounds showed potential in inhibiting bacterial growth, with some derivatives exhibiting low minimum inhibitory concentrations against specific bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Electrochemical Applications
Derivatives of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide have been utilized in the development of redox-active labels for electrochemical detection. These labels have been applied in the detection of modified oligonucleotides on Au electrodes (Shundrin et al., 2016).
Chemosensors for Metal Ions
Naphthoquinone derivatives, including compounds related to 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide, have been synthesized and characterized as chemosensors for transition metal ions. These compounds show selectivity towards Cu2+ ions, with changes in color indicating their presence (Gosavi-Mirkute et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
(3Z)-4-oxo-2-pyridin-1-ium-1-yl-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S2/c22-18-13-7-2-3-8-14(13)19(23)17(21-10-4-1-5-11-21)16(18)20-27(24,25)15-9-6-12-26-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBUXPJABLCYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CS4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CS4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)

![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)
![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)


![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)
